2-(4-fluorophenyl)-1(2H)-phthalazinone
Description
Contextualization of the Phthalazinone Core in Medicinal Chemistry and Drug Discovery
The phthalazin-1(2H)-one structure is recognized as a "privileged scaffold" in drug discovery. nih.govresearchgate.net This term is used for molecular frameworks that are able to bind to multiple biological targets with high affinity, making them versatile starting points for the development of new drugs. nih.gov The rigid, bicyclic system of phthalazinone provides a stable platform for attaching various functional groups at different positions, primarily the N-2 and C-4 positions, allowing chemists to fine-tune the molecule's pharmacological properties. beilstein-journals.orgmdpi.com
The significance of this core is underscored by its presence in several clinically important drugs, most notably Olaparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) used in cancer therapy. nih.gov The success of such drugs has cemented the phthalazinone nucleus as a critical pharmacophore, continually inspiring the synthesis of new analogues for a wide range of therapeutic targets. nih.govosf.io
Broad Spectrum of Biological Activities Associated with Phthalazinone Derivatives
The therapeutic versatility of the phthalazinone class is extensive, with derivatives demonstrating a remarkable range of pharmacological effects. osf.io These activities are achieved by modifying the substituents on the core structure, which influences the compound's interaction with specific biological targets.
Key biological activities reported for various phthalazinone derivatives include:
Anticancer: This is one of the most thoroughly investigated areas. Phthalazinones act through various mechanisms, including the inhibition of enzymes crucial for cancer cell survival like PARP and Aurora kinases. nih.govosf.io They have also been found to inhibit topoisomerase II and show cytotoxic effects against various cancer cell lines. nih.gov
Anti-inflammatory: Certain derivatives have shown significant anti-inflammatory properties, often linked to the inhibition of cyclooxygenase-2 (COX-2). osf.ionih.gov
Antifungal: Researchers have synthesized and tested polysubstituted phthalazinones, finding some compounds to be effective against pathogenic fungi, including dermatophytes and Cryptococcus neoformans. mdpi.comresearchgate.net
Cardiovascular: The class includes compounds with vasorelaxant and antihypertensive properties. osf.io
Enzyme Inhibition: Beyond PARP and COX-2, phthalazinone derivatives have been developed as inhibitors for other enzymes like cholinesterases, which is relevant for Alzheimer's disease research. rsc.org
Interactive Table: Biological Activities of Phthalazinone Derivatives
| Biological Activity | Target/Mechanism of Action | Reference |
| Anticancer | PARP Inhibition | nih.gov |
| Anticancer | Aurora Kinase Inhibition | nih.govosf.io |
| Anti-inflammatory | COX-2 Inhibition | osf.ionih.gov |
| Antifungal | Not Specified | mdpi.comresearchgate.net |
| Antihypertensive | Vasorelaxation | osf.io |
| Neurodegenerative | Cholinesterase Inhibition | rsc.org |
Research Imperative for Fluorinated Phthalazinone Analogues, with Specific Reference to 2-(4-fluorophenyl)-1(2H)-phthalazinone
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's therapeutic profile. Attaching a fluorine atom, particularly to an aromatic ring like the phenyl group in this compound, can profoundly alter a compound's properties. Fluorine's high electronegativity can influence the acidity of nearby protons, change metabolic stability by blocking sites of oxidation, and improve binding affinity to target proteins. It can also enhance a drug's ability to cross cell membranes and the blood-brain barrier.
Given these benefits, there is a strong theoretical rationale for synthesizing and evaluating fluorinated phthalazinone analogues. The "4-fluorophenyl" substituent is a common choice, as the fluorine atom at the para position can significantly modulate electronic properties without adding substantial bulk.
Properties
IUPAC Name |
2-(4-fluorophenyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O/c15-11-5-7-12(8-6-11)17-14(18)13-4-2-1-3-10(13)9-16-17/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWWEGAXUOCMJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Insights and Rational Design Principles for 2 4 Fluorophenyl 1 2h Phthalazinone and Its Analogues
Influence of N-2 Substitution on the Pharmacological Profile of Phthalazinone Derivatives
The substituent at the N-2 position of the phthalazinone ring is a critical determinant of the molecule's biological activity. This position allows for the introduction of various functionalities that can modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and conformational flexibility, thereby influencing its interaction with biological targets.
Significance of the 4-Fluorophenyl Moiety in 2-(4-fluorophenyl)-1(2H)-phthalazinone
The presence of a 4-fluorophenyl group at the N-2 position of the phthalazinone core is a key structural feature that significantly impacts the compound's pharmacological properties. The introduction of a fluorine atom at the para-position of the phenyl ring is a common strategy in medicinal chemistry to enhance various molecular attributes. In the context of this compound, this moiety is crucial for establishing favorable interactions with the binding sites of target enzymes. The electron-withdrawing nature of the fluorine atom can influence the electronic environment of the entire molecule, potentially enhancing its binding affinity.
Structural Implications of Fluorine Substitution: Influence on Molecular Interaction and Biological Fate
The substitution of hydrogen with fluorine, the most electronegative element, has profound implications for a molecule's properties. The small size of the fluorine atom (van der Waals radius of 1.47 Å) means that its introduction causes minimal steric perturbation, often being considered a bioisostere of a hydrogen atom. However, its strong electron-withdrawing effect can significantly alter the acidity or basicity of nearby functional groups, which can be critical for receptor binding.
Furthermore, the carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, which can enhance the metabolic stability of the compound by blocking sites susceptible to oxidative metabolism. This increased stability can lead to improved bioavailability and a longer duration of action. The introduction of fluorine can also increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes and reach its intracellular targets. These combined effects of fluorine substitution underscore its strategic importance in the rational design of potent and selective phthalazinone-based enzyme modulators.
SAR Correlates of Phthalazinone Derivatives as Enzyme Modulators
Phthalazinone derivatives have been extensively investigated as modulators of various enzymes, with the substitution pattern around the core scaffold dictating their potency and selectivity. The following sections explore the SAR of these compounds as inhibitors of PARP-1, COX/LOX, and Aurora kinases.
Poly(ADP-ribose) Polymerase (PARP-1) Inhibitors
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair pathway, and its inhibition has emerged as a promising strategy for cancer therapy, particularly in tumors with BRCA1/2 mutations. The phthalazinone scaffold is a well-established pharmacophore for PARP-1 inhibition. The 1(2H)-phthalazinone structure is a key component of the PARP inhibitor Olaparib, where it is inserted into the binding pocket of the PARP-1 protein. jst.go.jp
| Compound | N-2 Substituent | C-4 Substituent | PARP-1 IC50 (nM) |
|---|---|---|---|
| Olaparib | H | 4-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-3-fluorobenzyl | 5 |
| Compound A | Methyl | 4-Benzyl | 97 |
| Compound B | Phenyl | 4-Benzyl | Data not available |
This table presents a selection of phthalazinone-based PARP-1 inhibitors with their corresponding IC50 values. The data illustrates the impact of substitutions at the N-2 and C-4 positions on inhibitory potency.
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibitors
Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. Phthalazinone derivatives have been explored as potential anti-inflammatory agents through the inhibition of these enzymes.
| Compound | N-2 Substituent | C-4 Substituent | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
|---|---|---|---|---|
| Compound C | H | 3,4-Dimethylphenyl | 0.59 | >84.7 |
| Compound D | -CH2-thiazole | 3,4-Dimethylphenyl | 0.15 | >333.3 |
This table showcases the COX-2 inhibitory activity and selectivity of representative 4-aryl-phthalazinone derivatives. The data highlights the importance of the substitution pattern for achieving potent and selective COX-2 inhibition.
Aurora Kinase Inhibition Profiles
Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of mitosis. Their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer drug development. Phthalazinone derivatives have been identified as a novel class of Aurora kinase inhibitors.
A study on phthalazinone pyrazoles revealed that substitution at the N-2 position of the phthalazinone ring with a phenyl group led to improved potency against Aurora-A and excellent selectivity over Aurora-B. researchgate.net Further modifications to the N-2 phenyl ring, including the introduction of a fluorine atom, were explored to optimize the inhibitory activity.
| Compound | N-2 Substituent | C-4 Substituent | Aurora-A IC50 (µM) | Aurora-B IC50 (µM) |
|---|---|---|---|---|
| Compound 1 | Phenyl | (1-Methyl-1H-pyrazol-4-yl)amino | 0.071 | >100 |
| Compound 2 | 4-Fluorophenyl | (1-Methyl-1H-pyrazol-4-yl)amino | 0.014 | 69 |
| Compound 3 | 3,5-Difluorophenyl | (1-Methyl-1H-pyrazol-4-yl)amino | 0.049 | >100 |
This interactive table presents the inhibitory activities of N-2 substituted phthalazinone pyrazole (B372694) analogues against Aurora-A and Aurora-B kinases. The data demonstrates that the substitution on the N-2 phenyl ring, including the position of fluorine atoms, significantly influences both the potency and selectivity of these inhibitors.
Cholinesterase Enzyme Modulation
The phthalazinone scaffold has been explored for its potential as a source of cholinesterase inhibitors, which are crucial in the management of neurodegenerative conditions like Alzheimer's disease. rsc.orgnih.gov Research into a series of 1(2H)-phthalazinone derivatives has revealed specific structural features that govern their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). ingentaconnect.combenthamdirect.com
A study involving the synthesis of donepezil (B133215) analogues based on the phthalazin-1(2H)-one scaffold showed that structural modifications significantly impacted both the potency and selectivity of cholinesterase inhibition. rsc.org For instance, certain compounds in the series demonstrated greater activity against AChE than BuChE, with IC50 values in the low micromolar or even submicromolar range. rsc.org Molecular docking studies suggested that the most active of these compounds recognize the same binding site as donepezil. rsc.org
In another series of 2-(2-(4-substitutedpiperazin-1-yl)ethyl)phthalazin-1(2H)-one derivatives, the pyridazinone portion of the phthalazinone ring was found to contribute to interactions within the binding site of AChE. researchgate.net Further investigation into new phthalazinone derivatives identified a compound, N-((1-(4-fluorobenzyl)piperidin-4-yl)methyl)-2-fluoro-5-((1, 2-dihydro-1-oxophthalazin-4-yl)methyl)benzamide, which exhibited moderate BuChE inhibitory activity (IC50=1.63±0.52μM) but weaker AChE inhibition (IC50=13.48±2.15μM) when compared to the reference drug Donepezil. benthamdirect.comeurekaselect.com Molecular docking of this compound revealed interactions with critical residues His438 and Trp82 of human BuChE through hydrogen bonds and hydrophobic interactions. benthamdirect.comeurekaselect.com
SAR studies on related phthalimide-based analogues also highlighted the importance of substituents on the phenyl ring. The presence of electron-withdrawing groups, such as fluorine and chlorine, was shown to enhance inhibitory effects against AChE. nih.govnih.gov Specifically, a compound with a 4-fluorophenyl moiety was identified as the most potent in its series, with an IC50 value of 16.42 ± 1.07 µM. nih.gov Conversely, placing chloro groups at both the ortho and para positions of the phenyl ring was detrimental to activity, suggesting that steric hindrance may also play a critical role. nih.gov
| Compound | Target Enzyme | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| N-((1-(4-fluorobenzyl)piperidin-4-yl)methyl)-2-fluoro-5-((1, 2-dihydro-1-oxophthalazin-4-yl)methyl)benzamide | BuChE | 1.63 ± 0.52 μM | benthamdirect.comeurekaselect.com |
| N-((1-(4-fluorobenzyl)piperidin-4-yl)methyl)-2-fluoro-5-((1, 2-dihydro-1-oxophthalazin-4-yl)methyl)benzamide | AChE | 13.48 ± 2.15 μM | benthamdirect.comeurekaselect.com |
| 2-(2-(4-(2-(4-Fluorophenyl)-2-oxoethyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | AChE | 16.42 ± 1.07 µM | nih.gov |
| Donepezil (Reference) | AChE | 0.04 ± 0.01 μM | benthamdirect.comeurekaselect.com |
SAR of Phthalazinone Derivatives Targeting Specific Receptors
Phthalazinone-based compounds have been developed as potent ligands for serotonin (B10506) (5-HT) receptors, which are implicated in various neurological disorders. nih.gov The long-chain arylpiperazine scaffold, often linked to a heterocyclic nucleus like phthalazinone, is a valuable source of 5-HT1A receptor ligands. researchgate.net Studies suggest that targeting multiple serotonin receptors, such as 5-HT2A and 5-HT2C, in addition to inhibiting serotonin reuptake, could lead to antidepressant agents with improved pharmacology. nih.gov
The design of novel arylpiperazine derivatives has focused on achieving specific activity profiles, such as dual 5-HT7/5-HT1A receptor agonism or a mixed profile of 5-HT1A/5-HT7 agonism and 5-HT2A antagonism. uniba.it The affinity of these compounds is determined through radioligand binding assays at the target receptors. uniba.it For instance, phthalazinone-based molecules have been developed that show strong binding affinities for 5-HT2A, 5-HT2C, and the serotonin transporter. nih.gov Similarly, certain 1,3,5-triazine (B166579) derivatives, which also feature a piperazine (B1678402) moiety common in serotonergic ligands, have demonstrated high affinity and selectivity for the 5-HT6 receptor over other subtypes like 5-HT1A, 5-HT2A, and 5-HT7b. nih.govmdpi.com
Computational simulations of the 5-HT2A receptor complexed with different ligands have shown that the receptor adopts distinct conformational states depending on the bound molecule (e.g., full agonist, partial agonist, or inverse agonist). plos.org These ligand-specific conformations affect key activation elements within the receptor, providing a structural basis for their varied pharmacological properties. plos.org This highlights the principle that subtle changes in the ligand structure, including the core heterocyclic system, can translate into significant differences in receptor interaction and subsequent biological response.
The phthalazinone scaffold is a key structural component in a series of potent histamine (B1213489) H1 receptor antagonists developed for treating allergic conditions like rhinitis. osf.ionih.gov The general structure-activity relationship for H1 antagonists requires a diaryl substitution for significant affinity, a connecting alkyl chain (typically ethylene), and a terminal tertiary amine for maximum activity. pharmacy180.comslideshare.net
In the context of phthalazinone derivatives, specific amide-containing analogues have been synthesized that are equipotent with the clinical standard, azelastine. nih.gov For example, compounds designated as 3e, 3g, and 9g showed pA2 values of 9.9, 9.7, and 10.0, respectively, comparable to azelastine's pA2 of 9.7. nih.gov These compounds also exhibited a longer duration of action in vitro. nih.gov
Selectivity is a critical aspect of drug design. Compound 3g was found to be highly selective for the H1 receptor, with over 1000-fold selectivity against the H2, H3, and H4 histamine receptors. nih.gov While it showed some off-target activity at other receptors like α1, D1, D2S, and several serotonin receptors (5-HT2A, 5-HT6, 5-HT7), this profile was similar to that of azelastine. nih.gov Further analysis showed that its affinity for the human 5-HT2B receptor (pKi 7.8) resulted in a 40-fold selectivity for H1, a level not considered problematic as it matches that of the clinically used azelastine. nih.gov
Additionally, phthalazinone-based compounds have been identified as potent dual H1 and H3 receptor antagonists. osf.ionih.gov This dual activity is thought to improve efficacy against nasal congestion, a symptom not well-addressed by traditional antihistamines. nih.gov Analogues 56a and 56b, for instance, displayed high potency at both H1 (pA2 9.1 and 8.9) and H3 receptors (pKi 9.6 and 9.5). nih.govebi.ac.uk
| Compound | H1 Receptor Affinity (pA2) | Reference |
|---|---|---|
| Amide 3e | 9.9 | nih.gov |
| Amide 3g | 9.7 | nih.gov |
| Amide 9g | 10.0 | nih.gov |
| Analogue 56a | 9.1 | nih.govebi.ac.uk |
| Analogue 56b | 8.9 | nih.govebi.ac.uk |
| Azelastine (Reference) | 9.7 | nih.govnih.govebi.ac.uk |
General Principles Governing Anti-proliferative and Cytotoxic Activities of Phthalazinone Scaffolds
The phthalazinone nucleus is recognized as a promising scaffold for the development of novel antitumor agents. nih.govmdpi.com Derivatives of phthalazinone have demonstrated significant anti-proliferative and cytotoxic activities against a variety of human cancer cell lines, including lung (A549), cervical (HeLa), liver (HepG2), breast (MCF-7), and colon (HCT-116) cancers. nih.govnih.govnih.govrsc.org
Structure-activity relationship studies reveal that the substitution pattern on the phthalazinone core is crucial for modulating cytotoxic potency. The N2 and C4 positions of the phthalazinone ring appear to be particularly important for this activity. researchgate.net For example, in a series of novel pyran-linked phthalazinone-pyrazole hybrids, the presence of a methyl substitution on the pyrazole ring and two cyano groups on the pyran moiety were found to be necessary for good inhibitory action against A549 and HeLa cells. nih.gov
Another study on oxadiazol-phthalazinone derivatives showed that several compounds exhibited promising anti-proliferative activity with IC50 values ranging from 5.5 to 15 μM against HepG2 and MCF-7 cell lines. nih.gov These active compounds were found to arrest the cell cycle and induce apoptosis, mechanisms confirmed by the elevated expression of p53 and caspase 3, and downregulation of cdk1. rsc.org
The nature of the substituent at the C4 position significantly influences activity. In one series, compounds with a 4-phenyl or 4-benzyl group showed significant cytotoxicity against A549 lung carcinoma cells. researchgate.net In another series tested against HCT-116 colon cancer cells, derivatives 9c, 12b, and 13c were found to be exceptionally potent, with IC50 values of 1.58, 0.32, and 0.64 μM, respectively, surpassing the activity of the reference drug sorafenib (B1663141) (IC50 = 3.23 μM). rsc.org The most promising of these compounds were not cytotoxic against normal WI-38 fibroblast cells, indicating a degree of selectivity for cancer cells. rsc.org The mechanism of action for some of these potent derivatives involves the induction of apoptosis and inhibition of key enzymes like VEGFR2. rsc.org
| Compound | A549 (Lung) | HeLa (Cervical) | HCT-116 (Colon) | Reference |
|---|---|---|---|---|
| Hybrid 4a | 14.1 ± 0.9 | 17.9 ± 1.0 | - | nih.gov |
| Hybrid 4b | 10.6 ± 1.2 | 11.8 ± 1.2 | - | nih.gov |
| Derivative 9c | - | - | 1.58 | rsc.org |
| Derivative 12b | - | - | 0.32 | rsc.org |
| Derivative 13c | - | - | 0.64 | rsc.org |
| Sorafenib (Reference) | - | - | 3.23 | rsc.org |
Mechanistic Investigations of Biological Activities in Defined in Vitro Systems for 2 4 Fluorophenyl 1 2h Phthalazinone Like Compounds
Elucidation of Anti-proliferative Mechanisms in Cancer Cell Lines
Phthalazinone derivatives have emerged as a significant class of compounds with potent anti-proliferative properties against various cancer cell lines. waocp.orgnih.gov Mechanistic studies have revealed that their mode of action is multifaceted, involving the disruption of the cell cycle, induction of programmed cell death, and interaction with key molecular targets involved in cancer progression.
A hallmark of cancer is uncontrolled cell division, which is intricately regulated by the cell cycle. Several studies have demonstrated that phthalazinone derivatives can interfere with the normal progression of the cell cycle in cancer cells, often leading to cell cycle arrest at specific phases. This arrest prevents the cells from dividing and proliferating.
Notably, a number of 2,4-disubstituted phthalazinone derivatives have been shown to induce G2/M phase cell cycle arrest in cancer cell lines. daneshyari.comnih.govnih.gov For instance, the compound N-cyclohexyl-4-((4-(1-methyl-1H-pyrazol-4-yl)-1-oxophthalazin-2(1H)-yl) methyl) benzamide (B126) (12c) was found to cause a significant accumulation of HeLa cells in the G2/M phase. daneshyari.com This arrest is often accompanied by the modulation of key cell cycle regulatory proteins. In the case of compound 12c, the G2/M arrest was associated with altered levels of cyclin B1 and cdc2, crucial proteins for the G2 to M transition. daneshyari.com Similarly, another phthalazinone derivative, 1-(4-(2-((4-Oxo-3,4-dihydrophthalazin-1-yl)amino)ethyl) phenyl)-3-(3-(trifluoromethyl)phenyl)urea (17b), also induced G2/M arrest in HCT116 cells by down-regulating the expression of CyclinB1 and Cdc2 proteins. nih.gov
| Compound | Cancer Cell Line | Observed Effect | Reference |
|---|---|---|---|
| N-cyclohexyl-4-((4-(1-methyl-1H-pyrazol-4-yl)-1-oxophthalazin-2(1H)-yl) methyl) benzamide (12c) | HeLa | G2/M phase arrest | daneshyari.com |
| 1-(4-(2-((4-Oxo-3,4-dihydrophthalazin-1-yl)amino)ethyl) phenyl)-3-(3-(trifluoromethyl)phenyl)urea (17b) | HCT116 | G2/M phase arrest | nih.gov |
| BBL22 (a benzazepine with structural similarities) | Various human tumor cell lines | G2/M phase arrest | nih.gov |
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anti-cancer therapies aim to induce apoptosis in tumor cells. Phthalazinone derivatives have been shown to be effective inducers of apoptosis in various cancer cell lines. waocp.orgnih.gov
The induction of apoptosis by these compounds is often mediated through the activation of caspases, a family of proteases that execute the apoptotic process. For example, the treatment of HCT116 cells with the phthalazinone derivative 17b led to apoptosis by up-regulating the expression of pro-apoptotic proteins such as BAD and Bax. nih.gov In another study, newly synthesized phthalazine (B143731) derivatives were found to be active in inducing apoptosis in human breast cancer cell lines, with MDA-MB-231 cells showing greater sensitivity. waocp.org The apoptotic potential of these compounds, however, was sometimes reduced by the addition of copper or platinum to their structures. waocp.org
Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for cancer therapy. Several phthalazinone derivatives have been identified as potent inhibitors of Aurora kinases A and B. daneshyari.comnih.gov
For instance, the compound N-cyclohexyl-4-((4-(1-methyl-1H-pyrazol-4-yl)-1-oxophthalazin-2(1H)-yl) methyl) benzamide (12c) exhibited potent inhibitory activity against both Aurora A (AurA) and Aurora B (AurB) with IC50 values of 118 ± 8.1 nM and 80 ± 4.2 nM, respectively. daneshyari.com The inhibition of these kinases by phthalazinone derivatives is believed to be a key mechanism underlying their anti-proliferative and cell cycle arrest effects. daneshyari.com Another study reported a series of novel 4-substituted phthalazinones as Aurora B kinase inhibitors, with one compound exhibiting an IC50 value of 142 nM against Aurora B. nih.gov
| Compound | Kinase Target | IC50 (nM) | Reference |
|---|---|---|---|
| N-cyclohexyl-4-((4-(1-methyl-1H-pyrazol-4-yl)-1-oxophthalazin-2(1H)-yl) methyl) benzamide (12c) | Aurora A | 118 ± 8.1 | daneshyari.com |
| Aurora B | 80 ± 4.2 | ||
| 1-(4-(2-((4-Oxo-3,4-dihydrophthalazin-1-yl)amino)ethyl) phenyl)-3-(3-(trifluoromethyl)phenyl)urea (17b) | Aurora B | 142 | nih.gov |
| PHA-739358 | Aurora A | 13 | nih.gov |
| PHA-739358 | Aurora B | 79 | |
| PHA-739358 | Aurora C | 61 |
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme involved in DNA repair, particularly in the base excision repair pathway. Inhibitors of PARP-1 have shown significant promise as anti-cancer agents, especially in tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations. The phthalazinone scaffold is a core component of several potent PARP-1 inhibitors, including the FDA-approved drug Olaparib. nih.govresearchgate.net
Numerous studies have reported the design and synthesis of novel phthalazinone derivatives with high inhibitory potency against PARP-1. nih.govnih.govnih.gov For example, a series of substituted 4-benzyl-2H-phthalazin-1-ones were found to be low nanomolar inhibitors of both PARP-1 and PARP-2. acs.org One such compound, 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one, demonstrated single-digit nanomolar inhibition of both enzymes. acs.org Another study reported a phthalazinone derivative with an IC50 value of 97 nM against PARP-1, which was more potent than Olaparib in the same assay. nih.gov The inhibition of PARP-1 by these compounds leads to an accumulation of DNA damage in cancer cells, ultimately triggering cell death.
| Compound | IC50 (nM) | Reference |
|---|---|---|
| Compound 11c (a 4-phenylphthalazin-1-one derivative) | 97 | nih.gov |
| Olaparib (for comparison) | 139 | nih.gov |
| Compound 5 (a quinoxaline-based derivative) | 3.05 | dntb.gov.ua |
| Compound 8a (a quinoxaline-based derivative) | 2.31 | dntb.gov.ua |
In Vitro Studies on Anti-inflammatory Action
In addition to their anti-proliferative effects, phthalazinone derivatives have also been investigated for their anti-inflammatory properties. rjpbr.comesmed.org Inflammation is a complex biological response that, when chronic, can contribute to the development and progression of various diseases, including cancer.
The anti-inflammatory effects of phthalazinone derivatives are believed to be mediated through the modulation of key components of the inflammatory cascade. One of the primary mechanisms investigated is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins (B1171923). Some phthalazinone analogues have been shown to possess anti-inflammatory activity, and this has been linked to their ability to inhibit COX enzymes. esmed.org
Furthermore, the modulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) is another potential mechanism of anti-inflammatory action. While direct studies on the effect of 2-(4-fluorophenyl)-1(2H)-phthalazinone on these cytokines are limited, the broader class of nitrogen-containing heterocyclic compounds has been shown to modulate their production. For instance, some compounds have been shown to suppress the production of TNF-α and IL-6 in vitro. nih.govmdpi.com Further research is needed to specifically elucidate the in vitro effects of this compound on the inflammatory cascade.
Enzyme Inhibition Studies (e.g., COX-1/COX-2)
Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a primary mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). While direct studies on the COX-1/COX-2 inhibitory activity of this compound were not identified in the reviewed literature, research on structurally similar phthalazinone derivatives indicates that this chemical class can produce potent and selective COX-2 inhibitors.
A study involving a series of 4-(3,4-dimethylphenyl)-2(1H)-phthalazinone derivatives identified several compounds with significant anti-inflammatory properties. Subsequent in vitro assays revealed that some of these derivatives were potent and highly selective inhibitors of the COX-2 isozyme while being inactive against COX-1. This selectivity is a desirable trait, as it is associated with a reduced risk of gastrointestinal side effects that arise from COX-1 inhibition. Molecular modeling studies suggested that these phthalazinone compounds could fit well within the binding pocket of the COX-2 enzyme.
Antimicrobial and Antiviral Activity Assessments in Laboratory Models
The phthalazinone nucleus is a versatile scaffold that has been incorporated into various compounds tested for their efficacy against a range of microbial and viral pathogens.
Phthalazinone derivatives have been generally recognized for their potential antimicrobial properties. ekb.egresearchgate.net Several studies have synthesized and screened various substituted phthalazinones for in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.nettubitak.gov.tr For instance, certain novel 1(2H)-phthalazinone derivatives have shown activity against Bacillus subtilis. tubitak.gov.tr However, specific data from broad-spectrum antibacterial analyses for this compound is not extensively detailed in the available scientific literature. The general findings suggest that the antibacterial potential of this class of compounds is highly dependent on the nature and position of various substituents on the phthalazinone core.
Investigations into the antifungal properties of phthalazinone-like compounds have shown that specific structural features are crucial for activity. In a study of twenty-five polysubstituted phthalazinone derivatives, antifungal activity was assessed against a panel of pathogenic yeasts and fungi. The findings revealed that the presence of a methyl group at the N-2 position and a 4-chlorobenzyl substituent at the C-4 position resulted in a compound with remarkable activity against dermatophytes and Cryptococcus neoformans. Derivatives lacking the N-methylation were devoid of significant antifungal effects. While none of the tested compounds in that particular study inhibited Candida albicans or Aspergillus species, other research has indicated that certain phthalazinones can act as potent enhancers of fluconazole's activity against C. albicans, exhibiting pharmacological synergy. osf.io
| Compound | Key Structural Features | Observed In Vitro Activity | Reference |
|---|---|---|---|
| 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one | N-2 Methyl, C-4 (4-chlorobenzyl) | Remarkable activity against dermatophytes and Cryptococcus neoformans. | osf.io |
| Various Phthalazinones | Not specified | Potent enhancers of fluconazole (B54011) activity against Candida albicans (EC50 as low as 1 nM). | osf.io |
The threat of Dengue virus (DENV) has prompted extensive screening for effective antiviral agents. A cell line-based screening utilizing a DENV-2 replicon identified a potent inhibitor with a phthalazinone core closely related to this compound. nih.gov The initial hit compound, 3-(dimethylamino)propyl(3-((4-(4-fluorophenyl)-1-oxophthalazin-2(1H)-yl)methyl)phenyl)carbamate, demonstrated a 50% inhibitory concentration (IC50) of 0.64 μM against the DENV-2 replicon. nih.gov
This discovery led to the synthesis and evaluation of a series of novel phthalazinone derivatives to optimize antiviral potency. Structure-activity relationship (SAR) studies highlighted key modifications that enhanced efficacy. The optimization efforts culminated in the identification of a particularly promising compound, designated 14l , which displayed potent activity against DENV-2 RNA replication with an IC50 value of 0.13 μM and a high selectivity index (SI) of 89.2. nih.gov These findings underscore the potential of the phthalazinone scaffold in developing inhibitors of DENV replication. nih.gov
| Compound | Assay | IC50 (μM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| 3-(dimethylamino)propyl(3-((4-(4-fluorophenyl)-1-oxophthalazin-2(1H)-yl)methyl)phenyl)carbamate (Hit Compound) | DENV-2 Replicon | 0.64 | Not Specified | nih.gov |
| Optimized Derivative (14l) | DENV-2 RNA Replication | 0.13 | 89.2 | nih.gov |
Exploration of Neurological and Central Nervous System (CNS) Relevant Activities In Vitro
The phthalazinone structure is considered a "privileged" scaffold in the development of agents active in the central nervous system, with various derivatives being investigated for conditions like Alzheimer's disease and epilepsy. sapub.org
For example, a series of 4-aminoalkyl-1(2H)-phthalazinone derivatives were shown to inhibit both AChE and MAOs. One notable compound from this series exhibited high potency against MAO-B (IC50 = 0.7 µM) and moderate AChE inhibition (IC50 = 8.2 µM). Another study focused on designing anticonvulsants based on a 4-(4-chlorophenyl)-1(2H)-phthalazinone core, with the compounds designed to act as AMPA receptor antagonists. sapub.org These diverse findings highlight the versatility of the phthalazinone framework for generating compounds that can modulate key components of the neurotransmitter system.
| Compound Series | Target | Key Finding / IC50 | Reference |
|---|---|---|---|
| 4-aminoalkyl-1(2H)-phthalazinone derivatives | MAO-B | IC50 = 0.7 µM for most potent derivative | |
| 4-aminoalkyl-1(2H)-phthalazinone derivatives | AChE | IC50 = 8.2 µM for potent derivative | |
| Derivatives of 4-(4-chlorophenyl)-1(2H)-phthalazinone | AMPA Receptor | Designed as potential antagonists for anticonvulsant activity. | sapub.org |
Cholinesterase Inhibition Assays
The investigation into the biological activities of phthalazinone derivatives has extended to their potential as cholinesterase inhibitors, which are crucial in the management of neurodegenerative diseases like Alzheimer's disease. eurekaselect.comnih.gov Research has focused on designing and synthesizing novel phthalazinone-based compounds that can effectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
One strategy involves creating hybrid molecules that combine the pharmacophores of known inhibitors. eurekaselect.comsemanticscholar.org For instance, a series of compounds was developed by incorporating the 4-benzyl phthalazinone moiety, found in the PARP-1 inhibitor Olaparib, with the N-benzylpiperidine moiety from the AChE inhibitor Donepezil (B133215). eurekaselect.comsemanticscholar.org The resulting molecules were evaluated for their inhibitory activity against PARP-1, AChE, and BChE. Within this series, compound N-((1-(4-fluorobenzyl)piperidin-4-yl)methyl)-2-fluoro-5-((1, 2-dihydro-1-oxophthalazin-4- yl)methyl)benzamide (Compound 30 ) demonstrated a notable profile. While it was a potent inhibitor of the PARP-1 enzyme, it also exhibited moderate inhibitory activity against BChE with an IC50 value of 1.63±0.52μM. eurekaselect.com Its activity against AChE was weaker, with an IC50 of 13.48±2.15μM, significantly less potent than Donepezil (IC50=0.04±0.01μM). eurekaselect.com
Molecular docking studies have provided insights into the binding interactions of these compounds. For Compound 30 , it was found to interact with critical residues His438 and Trp82 of human BChE (hBChE) through hydrogen bonds and hydrophobic interactions, which are considered necessary for its inhibitory potency. eurekaselect.com
Another series of donepezil analogues built on a phthalazin-1(2H)-one scaffold was also synthesized and evaluated for cholinesterase inhibitory potential. rsc.org The results indicated that structural modifications significantly influenced both the potency and the selectivity of inhibition between AChE and BuChE. rsc.org Similarly, a series of 4-aminoalkyl-1(2H)-phthalazinone derivatives was synthesized, with most of the compounds showing significant AChE inhibition. nih.gov
These in vitro assays demonstrate that the phthalazinone scaffold is a viable starting point for developing cholinesterase inhibitors. The presence of a fluorinated phenyl group, as seen in the broader class of cholinesterase inhibitors and in the potent PARP/BChE inhibitor (Compound 30 ), suggests its potential role in modulating biological activity. eurekaselect.comnih.gov
Table 1: Cholinesterase Inhibitory Activity of a Phthalazinone Derivative
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
|---|---|---|---|---|
| N-((1-(4-fluorobenzyl)piperidin-4-yl)methyl)-2-fluoro-5-((1, 2-dihydro-1-oxophthalazin-4- yl)methyl)benzamide | BChE | 1.63 ± 0.52 | - | - |
Other Emerging Biological Activities and Corresponding In Vitro Assays
The phthalazinone core is a versatile scaffold that has been incorporated into molecules exhibiting a wide range of pharmacological activities beyond cholinesterase inhibition. osf.ionih.gov In vitro studies have identified phthalazinone-like compounds as potent agents in oncology, inflammation, and infectious diseases. osf.ionih.gov
Antiproliferative and Anticancer Activity: A significant area of research for phthalazinone derivatives is their potential as anticancer agents. sci-hub.se Numerous in vitro studies have demonstrated the antiproliferative activity of these compounds against a variety of human cancer cell lines.
Poly (ADP-ribose) Polymerase (PARP) Inhibition: Several 4-substituted phthalazinones are recognized for their antitumor effects, which are mediated through the inhibition of PARP, a key enzyme in DNA repair. nih.govresearchgate.net The well-known PARP inhibitor, Olaparib, features a phthalazinone core. researchgate.net A series of 2,4-disubstituted phthalazinones were tested for antiproliferative activity, with one compound showing potent inhibition of PARP-1 with an IC50 value of 97 nM. researchgate.net
Aurora Kinase Inhibition: Pyrazole-phthalazinone hybrids have emerged as promising anticancer candidates that act as aurora kinase inhibitors. nih.gov A series of 2,4-disubstituted phthalazinones was evaluated for its inhibitory effects on Aurora kinases, with one benzamide derivative, N-cyclohexyl-4- ((4-(1-methyl-1H-pyrazol-4-yl)-1-oxophthalazin-2(1H)- yl)methyl)benzamide , exhibiting potent antiproliferation against five different carcinoma cell lines (HeLa, A549, HepG2, LoVo, and HCT116) with IC50 values ranging from 2.2 to 4.6 μM. osf.ioresearchgate.net
Topoisomerase II and MAPK Inhibition: The anticancer activity of oxadiazole-phthalazinone hybrids has been linked to the inhibition of p38 mitogen-activated protein kinase (MAPK) and topoisomerase II. nih.govrsc.org In one study, novel oxadiazol-phthalazinone derivatives showed promising and selective antiproliferative activity against human liver (HepG2) and breast (MCF-7) cancer cell lines, with IC50 values ranging from 5.5 to 15 μM, without harming normal fibroblast cells. rsc.org
Table 2: In Vitro Antiproliferative Activity of Phthalazinone-like Compounds
| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2,4-Disubstituted Phthalazinone | HeLa, A549, HepG2, LoVo, HCT116 | 2.2 - 4.6 | Aurora Kinase Inhibition |
| Oxadiazol-Phthalazinone | HepG2, MCF-7 | 5.5 - 15 | MAPK & Topo II Inhibition |
Antifungal Activity: Certain phthalazinone compounds have demonstrated potent antifungal properties. They have been shown to act as powerful enhancers of fluconazole's activity against Candida albicans. osf.io Some of the more potent analogues in this class exhibited EC50 values as low as 1 nM against C. albicans and showed pharmacological synergy with fluconazole. osf.io The compounds also enhanced the antifungal effects of isavuconazole (B1672201) and were active against several resistant clinical isolates of C. albicans. osf.io
Anti-inflammatory Activity: The phthalazinone scaffold is also explored for its anti-inflammatory potential. nih.gov A study involving the synthesis of sixteen new phthalazinone derivatives identified two compounds with significant in vivo anti-inflammatory activity comparable to the standard drug etoricoxib. nih.gov While the primary focus of this article is in vitro systems, these findings are often preceded by in vitro assays targeting enzymes like COX-2 and 5-LOX. nih.gov
These emerging activities highlight the chemical tractability and pharmacological importance of the phthalazinone structure, making it a privileged scaffold in the design of new therapeutic agents. osf.ionih.gov
Advanced Computational Chemistry and Molecular Modeling Approaches for 2 4 Fluorophenyl 1 2h Phthalazinone Research
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to forecast the binding mode of ligands, such as 2-(4-fluorophenyl)-1(2H)-phthalazinone, within the active site of a protein target.
Derivatives of the phthalazinone scaffold have been extensively studied as inhibitors of various enzymes, notably cyclooxygenase-2 (COX-2) and protein kinases, which are crucial targets in inflammation and cancer therapy. nih.govosf.io
Cyclooxygenase-2 (COX-2) Inhibitors: Molecular docking studies on phthalazinone analogues have been performed to predict their interaction with the COX-2 enzyme's binding pocket. nih.gov These studies reveal that the phthalazinone core can orient itself to form critical interactions with key residues. For instance, the sulfonamide group in some derivatives forms hydrogen bonds with residues like His90 and Arg513, anchoring the molecule within the active site. nih.gov The bulky hydrophobic groups are often oriented towards a hydrophobic pocket, similar to how celecoxib, a known selective COX-2 inhibitor, binds. nih.gov Docking simulations for this compound would likely show the fluorophenyl group occupying this hydrophobic region, contributing to its binding affinity. nih.govresearchgate.net
Kinase Inhibitors: The phthalazinone scaffold is also a privileged structure for developing kinase inhibitors. osf.ionih.gov Kinases play a pivotal role in cellular signaling, and their dysregulation is linked to many diseases, including cancer. nih.govmdpi.com Docking studies have been used to explore the binding of phthalazine (B143731) derivatives to the ATP-binding site of kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Hematopoietic Progenitor Kinase 1 (HPK1). nih.govnih.gov These simulations predict that the flat heteroaromatic ring of the phthalazinone core occupies the ATP binding domain, while other parts of the molecule form hydrogen bonds with key amino acids like Glu885 and Asp1046 in VEGFR-2, crucial for inhibitory activity. nih.gov
Understanding the forces that govern the recognition between a ligand and its receptor is fundamental to rational drug design. Molecular modeling provides a framework to rationalize these interactions at an atomic level. cu.edu.eg The binding of a ligand like this compound to its target is a result of a combination of non-bonded interactions, including hydrogen bonds, electrostatic interactions, and van der Waals forces. nih.gov
Computational studies elucidate how the specific structural features of the phthalazinone derivatives contribute to binding affinity and selectivity. For example, modeling can explain why certain substituents on the phthalazinone core lead to higher activity. π-π stacking and CH-π interactions, involving the aromatic rings of the ligand and protein residues, are often identified as equally important forces in stabilizing the ligand-protein complex. nih.gov These detailed interaction maps help researchers understand the structure-activity relationships (SAR) and guide the synthesis of more potent and selective molecules. nih.gov
| Target Enzyme | Key Interacting Residues | Type of Interaction | Reference Moiety on Ligand |
|---|---|---|---|
| COX-2 | Arg513, His90, Phe518 | Hydrogen Bonding | Sulfonamide group (on derivatives) |
| COX-2 | Arg120 | Hydrogen Bonding | Bulky hydrophobic group (on derivatives) |
| VEGFR-2 Kinase | Glu885, Asp1046 | Hydrogen Bonding | Spacer with H-bond donor/acceptor |
| HPK1 Kinase | ATP-binding pocket residues | Multiple (H-bonds, hydrophobic) | Phthalazinone scaffold |
Quantum Mechanical Calculations for Electronic Structure and Reactivity Descriptors
Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. mdpi.com These methods provide insights into the distribution of electrons and the energy of molecular orbitals, which are fundamental to a molecule's reactivity and interaction capabilities. nih.gov For this compound, QM calculations can determine various electronic and reactivity descriptors.
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's kinetic stability; a smaller gap suggests higher reactivity. mdpi.comnih.gov
Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for understanding where the molecule is likely to engage in electrostatic or hydrogen-bonding interactions with a biological target. mdpi.com
Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and the electrophilicity index can be calculated to quantify the molecule's reactivity and potential biological activity. mdpi.com These theoretical calculations are valuable for verifying initial drug designs and understanding the electronic basis of a compound's function. nih.gov
Molecular Dynamics Simulations to Investigate Conformational Landscapes and Binding Dynamics
While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms over time, providing insights into the conformational flexibility of both the ligand and the protein, as well as the stability of their complex. nih.govmdpi.com
For the this compound-protein complex, MD simulations can:
Assess Binding Stability: By simulating the complex over nanoseconds, researchers can verify if the binding pose predicted by docking is stable or if the ligand dissociates. nih.gov
Analyze Conformational Changes: MD can reveal how the protein's active site adapts to the presence of the ligand and how the ligand itself may change its conformation to achieve an optimal fit.
Investigate Water's Role: The simulations can elucidate the role of water molecules in mediating interactions between the ligand and the protein.
Calculate Binding Free Energy: Techniques like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be applied to MD trajectories to estimate the free energy of binding, providing a more accurate prediction of binding affinity than docking scores alone. mdpi.com The stability of hydrogen bonds and changes in properties like the Solvent Accessible Surface Area (SASA) are monitored throughout the simulation to understand the dynamics of the interaction. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net For phthalazinone derivatives, QSAR models are developed to predict their inhibitory activity against targets like Poly (ADP-Ribose) Polymerase (PARP). researchgate.netlongdom.org
The process involves several steps:
Data Set Collection: A series of phthalazinone analogues with experimentally determined biological activities (e.g., IC50 values) is compiled. longdom.org
Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure (e.g., topological, electronic, geometric), are calculated for each molecule. longdom.org
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) combined with feature selection techniques like the Genetic Algorithm (GA), are used to build a model that correlates a subset of descriptors with the observed activity. researchgate.netlongdom.org
Model Validation: The predictive power of the QSAR model is rigorously validated using techniques like cross-validation and an external test set of compounds. longdom.org
Once a reliable QSAR model is established, it can be used to predict the activity of newly designed, unsynthesized this compound analogues, thereby prioritizing the synthesis of the most promising candidates and optimizing the design process. mdpi.com
| Descriptor Type | Example Descriptor | Information Encoded |
|---|---|---|
| Topological | Wiener Index | Molecular branching and size |
| Electronic | Dipole Moment | Charge distribution |
| Constitutional | Molecular Weight | Basic molecular composition |
| Geometrical | Molecular Surface Area | 3D shape and size |
In Silico Predictions of Biological Fate and Interaction with Key Metabolic Systems
Beyond predicting a compound's activity at its target, computational methods are crucial for forecasting its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME). nih.govyildiz.edu.tr Early prediction of a compound's ADME profile is essential to avoid failures in later stages of drug development.
For this compound, various in silico tools and servers (e.g., SwissADME, QikProp) can predict key properties: mdpi.com
Absorption: Parameters like lipophilicity (LogP) and aqueous solubility are calculated to predict oral bioavailability. nih.gov
Distribution: Predictions include plasma protein binding and the ability to cross the blood-brain barrier.
Metabolism: The model can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound, identifying potential sites of metabolic transformation on the molecule.
Excretion: Properties related to the clearance of the compound from the body are estimated.
Polymeric Applications and Materials Science Leveraging 2 4 Fluorophenyl 1 2h Phthalazinone As a Structural Motif
Synthesis of Phthalazinone-Containing Polymers and Copolymers
The synthesis of polymers incorporating the 2-(4-fluorophenyl)-1(2H)-phthalazinone structure typically begins with its conversion into a diol monomer, most commonly 4-(4-hydroxyphenyl)-2-(4-fluorophenyl)-1(2H)-phthalazinone or a similar bisphenol derivative. This monomer becomes the cornerstone for building long-chain polymers through polycondensation reactions.
The primary method for incorporating these fluorinated phthalazinone monomers into polymer backbones is through aromatic nucleophilic substitution (SNAr) polycondensation. researchgate.net In this process, the bisphenol form of the phthalazinone monomer reacts with an activated aromatic dihalide, such as 4,4′-difluorobenzophenone or decafluorobiphenyl, in the presence of a weak base like potassium carbonate and a high-boiling aprotic polar solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO). mdpi.comresearchgate.net
The reaction proceeds as the phenoxide ions, generated from the bisphenol monomer by the base, act as nucleophiles, displacing the activated halogen atoms on the comonomer. This step-growth polymerization process results in the formation of an ether linkage, building up high-molecular-weight poly(phthalazinone ether)s, poly(phthalazinone ether ketone)s (PPEKs), or poly(phthalazinone ether nitrile)s. researchgate.netnih.gov The fluorine atom on the pendant phenyl group of the phthalazinone moiety is generally not the reaction site for polymerization but is a key feature of the final polymer's structure and properties.
Beyond traditional SNAr reactions, research has explored novel polymerization methods. One such approach involves the synthesis of AB-type monomers, where a single molecule contains both the nucleophilic (phenolic) and electrophilic (activated aryl fluoride) functionalities. researchgate.net These monomers can undergo self-condensation polymerization under mild conditions to yield high-molecular-weight fluorinated poly(phthalazinone ether)s. researchgate.netresearchgate.net This method offers an alternative route that can sometimes provide better control over polymer architecture. Another novel strategy involves N-C coupling reactions to create all-aromatic phthalazinone-containing polymers, expanding the range of possible polymer structures. acs.org
Structure-Property Relationships in Poly(phthalazinone ether)s and Poly(phthalazinone ether ketone)s
The unique chemical structure of the this compound unit profoundly influences the macroscopic properties of the resulting polymers. nih.govmdpi.com
Thermal Properties : The presence of the bulky and rigid phthalazinone group significantly restricts the rotational freedom of the polymer chains. nih.gov This leads to very high glass transition temperatures (Tg), often exceeding 260°C, and excellent thermal stability, with decomposition temperatures (Td) typically above 450°C. nih.govmdpi.com The non-coplanar, twisted nature of the moiety disrupts regular chain packing, resulting in amorphous polymers with high Tg values. nih.gov
Mechanical Properties : These polymers are known for their outstanding mechanical strength. nih.gov The rigid aromatic backbone contributes to high tensile strength and modulus. Films cast from solutions of these polymers are typically tough and flexible, demonstrating their robustness. researchgate.net
Solubility : Despite their rigidity, poly(phthalazinone ether)s exhibit good solubility in common polar aprotic solvents like NMP, dimethylformamide (DMF), and even chloroform. researchgate.netresearchgate.net This is attributed to the kinked, non-coplanar structure of the phthalazinone unit, which prevents tight chain packing and allows solvent molecules to penetrate, facilitating dissolution. nih.gov This solubility is a significant advantage for processing, enabling the formation of films and membranes from solution casting. researchgate.net
Influence of Fluorine : The fluorine atom on the pendant phenyl group enhances several properties. It increases the polymer's thermal and oxidative stability, lowers the dielectric constant, and can improve solubility. Fluorination of the polymer backbone is a known strategy to fine-tune optoelectronic and structural parameters. mdpi.com
Table 1: Thermal Properties of Various Phthalazinone-Containing Polymers
| Polymer Type | Comonomers | Tg (°C) | Td, 5% (°C) (5% Weight Loss) |
|---|---|---|---|
| PPEK | DHPZ¹, DFK² | 265 | ~520 |
| Fluorinated PPE | Self-condensation of AB-type monomer | 316 | 491 |
| PPEK Copolymer | DHPZ¹, DCB³, BP⁴ | 225-256 | 517-526 |
| Fluorinated PPE | AB-type monomer with pentafluorophenyl group | 337-349 | >409 |
Data sourced from multiple studies for representative examples. researchgate.netresearchgate.netmdpi.comresearchgate.net¹DHPZ: 4-(4-hydroxylphenyl)(2H)-phthalazin-1-one, ²DFK: Di-p-fluorophenylketone, ³DCB: 4,4′-dichlorobenzophenone, ⁴BP: 4,4′-biphenol
Advanced Characterization Techniques for Polymer Architecture and Thermomechanical Behavior
A suite of advanced analytical techniques is employed to fully characterize the structure and properties of these complex polymers.
Structural Characterization : The chemical structure and successful synthesis of the polymers are confirmed using spectroscopic methods. Fourier-Transform Infrared Spectroscopy (FTIR) is used to identify key functional groups, such as the carbonyl in the phthalazinone ring and the ether linkages. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) provides detailed information about the polymer's microstructure, confirming the connectivity of the monomer units. researchgate.netnih.gov
Molecular Weight Determination : Gel Permeation Chromatography (GPC) is used to determine the average molecular weight and molecular weight distribution (polydispersity) of the polymers, which are crucial parameters influencing mechanical properties. researchgate.net
Thermomechanical Analysis : Thermogravimetric Analysis (TGA) is performed to evaluate the thermal stability of the polymers by measuring weight loss as a function of temperature. nih.govDifferential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg), providing insight into the polymer's operational temperature range. nih.govDynamic Mechanical Analysis (DMA) provides information on the viscoelastic properties of the material, measuring storage modulus and loss modulus as a function of temperature, which also allows for precise determination of Tg. nih.govresearchgate.net
Morphological and Crystalline Structure : Wide-Angle X-ray Diffraction (WAXD) is used to assess the degree of crystallinity in the polymers. researchgate.net Most polymers containing the bulky phthalazinone moiety are found to be amorphous, which is consistent with their good solubility. nih.govresearchgate.net
Concluding Perspectives and Future Avenues in 2 4 Fluorophenyl 1 2h Phthalazinone Research
Synopsis of Current Knowledge and Research Trajectory for 2-(4-fluorophenyl)-1(2H)-phthalazinone
The phthalazin-1(2H)-one framework is a cornerstone of many synthetic molecules with significant relevance to drug discovery. researchgate.net Derivatives of this versatile scaffold have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive properties. daneshyari.comnih.govnih.gov A notable example is Olaparib, a phthalazinone-containing drug approved for the treatment of certain cancers, which functions as a potent inhibitor of poly(ADP-ribose) polymerase (PARP). researchgate.netresearchgate.net
Currently, dedicated research focusing exclusively on this compound is sparse in publicly accessible literature. However, the research trajectory for structurally related phthalazinones provides a clear blueprint for its potential exploration. The presence of the 4-fluorophenyl group is a common strategy in medicinal chemistry, known to enhance metabolic stability and membrane permeability, which could positively influence bioavailability. ontosight.ai The research path for analogous compounds has heavily focused on their roles as enzyme inhibitors—targeting kinases like Aurora A and B—and as modulators of various cellular pathways implicated in cancer and other diseases. osf.iodaneshyari.com The established biological versatility of the phthalazinone core suggests that this compound is a promising candidate for comprehensive biological screening and development.
| Biological Activity | Examples / Target | Reference |
|---|---|---|
| Anticancer / PARP Inhibition | Olaparib, 4-benzyl-2H-phthalazin-1-ones | researchgate.netresearchgate.net |
| Anticancer / Aurora Kinase Inhibition | 2,4-disubstituted phthalazinones | osf.iodaneshyari.com |
| Anticonvulsant | 4-(4-chlorophenyl)-(2H)-phthalazinone derivatives | researchgate.net |
| Anti-inflammatory | 4-(3,4-dimethylphenyl)-2(1H)-phthalazinone derivatives (COX-2 inhibitors) | osf.io |
| Antimicrobial / Antifungal | 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one | osf.ioekb.eg |
| Vasorelaxant / Antihypertensive | Hydralazine, Budralazine | researchgate.netnih.gov |
Identification of Critical Knowledge Gaps and Unexplored Research Domains
The primary challenge and opportunity in the study of this compound lies in the significant knowledge gaps that currently exist. A systematic exploration is required to build a foundational understanding of this specific molecule.
Key unexplored domains include:
Optimized Synthesis: While general methods for phthalazinone synthesis exist, specific, high-yield, and scalable protocols for this compound have not been extensively reported or optimized.
Comprehensive Biological Profiling: The compound has not been systematically screened against a broad range of biological targets. Its potential efficacy in therapeutic areas such as oncology, inflammation, and neurology remains uncharacterized.
Mechanism of Action: For any identified biological activity, the underlying mechanism of action is unknown. There are no studies detailing its molecular targets or the cellular pathways it may modulate.
Structure-Activity Relationship (SAR): A foundational SAR study has not been conducted. It is unknown how modifications to the fluorophenyl ring or the phthalazinone core would impact its biological activity.
Pharmacokinetics and In Vivo Efficacy: Data regarding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound are absent, as are studies on its efficacy and safety in preclinical animal models.
Non-therapeutic Applications: The potential of this compound as a chemical tool, such as a fluorescent probe for bioimaging or as a building block in materials science, has not been investigated. nih.gov
Strategic Recommendations for Future Academic Investigations
To address the existing knowledge gaps and fully explore the potential of this compound, a multi-pronged research strategy is recommended.
Deeper Mechanistic Dissection of Promising Biological ActivitiesA crucial next step is a broad-based biological screening to identify promising activities. Based on the pharmacology of related compounds, initial efforts should be directed toward evaluating its potential as an inhibitor of PARP and various kinases, such as Aurora kinases.osf.iodaneshyari.comShould anticancer activity be confirmed, subsequent mechanistic studies are imperative. These would include:
Enzyme Inhibition Assays: To quantify its inhibitory potency (e.g., IC50 values) against specific molecular targets.
Cell-Based Assays: To assess its effects on cancer cell proliferation, apoptosis (programmed cell death), and cell cycle progression. daneshyari.com
Target Engagement Studies: To confirm that the compound interacts with its intended target within a cellular environment.
Application of Advanced Computational Tools for Targeted DesignComputational chemistry and molecular modeling should be integrated into the research program from the outset.researchgate.net
Molecular Docking: Docking studies can predict the binding orientation of this compound within the active sites of known phthalazinone targets, such as the catalytic domain of PARP-1. tandfonline.com This can help prioritize which biological assays to perform.
Quantitative Structure-Activity Relationship (QSAR): Once initial activity data are generated for a series of analogues, QSAR models can be developed to correlate chemical structures with biological activities. cu.edu.eg These models are invaluable for rationally designing new derivatives with enhanced potency and selectivity.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the stability of the ligand-protein complex over time, revealing key interactions that are critical for binding. tandfonline.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(4-fluorophenyl)-1(2H)-phthalazinone derivatives, and how can reaction conditions be optimized?
- Methodological Answer : A widely used approach involves heating phthalazinone precursors with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under reflux. For example, substituting the 4-fluorophenyl group can be achieved by reacting 4-(4′-methoxyphenyl)phthalazinone with POCl₃/PCl₅ at 100–120°C for 2 hours, followed by ice-water quenching and recrystallization from ethanol . Optimization includes adjusting molar ratios (e.g., 1:1 phthalazinone:PCl₅), solvent choice (e.g., dioxane for higher yields), and reaction time (50–65 minutes for oxadiazol-phthalazinone derivatives) .
Q. How are phthalazinone derivatives characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., δ 8.32 ppm for aromatic protons in oxadiazol-phthalazinones) .
- IR spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1667 cm⁻¹) .
- Elemental analysis : Validates purity and molecular formula (e.g., C₁₂H₁₀N₄O₂S requires C:52.55%, H:3.67%) .
- X-ray crystallography : For uranyl nitrate complexes, structural elucidation via coordination geometry analysis .
Q. What preliminary biological assays are used to screen phthalazinone derivatives for activity?
- Methodological Answer : Common assays include:
- Acetylcholinesterase (AChE)/Butyrylcholinesterase (BChE) inhibition : Ellman’s method with spectrophotometric monitoring at 412 nm .
- Antioxidant activity : DPPH radical scavenging assays .
- Anti-inflammatory evaluation : Carrageenan-induced paw edema in rodents .
Advanced Research Questions
Q. How can structure-activity relationships (SARs) guide the design of phthalazinone derivatives with dual pharmacological activities?
- Methodological Answer : SAR studies reveal:
- Substituent length : Thromboxane A2 (TXA2) inhibition improves with 2-ω-imidazolylalkyl chains (e.g., ethyl to hexyl), while bronchodilation peaks at intermediate chain lengths .
- Electron-withdrawing groups : 4-Fluorophenyl enhances PARP-1 inhibition (e.g., Olaparib’s IC₅₀ < 10 nM) by stabilizing enzyme-inhibitor interactions .
- Heterocyclic moieties : Oxadiazole rings improve anti-proliferative activity (e.g., IC₅₀ = 12.5 μM in MCF-7 cells) via π-π stacking with DNA .
Q. How do researchers resolve contradictions in biological activity data across phthalazinone derivatives?
- Methodological Answer : Contradictions arise from assay variability (e.g., in vitro vs. in vivo). Strategies include:
- Pharmacokinetic profiling : Assessing bioavailability (e.g., 4-pyridyl derivatives show poor absorption despite high in vitro potency) .
- Target selectivity screens : Use kinase profiling panels to rule off-target effects .
- Dose-response refinement : Testing broader concentration ranges (e.g., 0.1–100 μM) to identify true IC₅₀ values .
Q. What experimental designs are used to evaluate phthalazinones as multi-target ligands (MTDLs) in neurodegenerative diseases?
- Methodological Answer :
- Dual AChE/BChE inhibition : Concurrent enzyme assays with donepezil as a reference .
- Oxidative stress models : H₂O₂-induced neuronal cell death assays paired with ROS quantification .
- In vivo behavioral tests : Morris water maze for cognitive improvement in Alzheimer’s models .
Q. How are phthalazinone-metal complexes synthesized and applied in coordination chemistry?
- Methodological Answer :
- Ligand preparation : Dissolve 4-(3-chloro-4-methylphenyl)phthalazin-1(2H)-one in acetic acid/chloroform .
- Complexation : Mix with uranyl nitrate (UO₂(NO₃)₂) in aqueous phase, stir for 30 minutes, and extract organic phase .
- Applications : Uranyl complexes studied for luminescence properties or as catalysts in oxidation reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
